2-Amino-n-cyclopropyl-2-phenylacetamide
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Overview
Description
2-Amino-n-cyclopropyl-2-phenylacetamide is an organic compound with the molecular formula C11H14N2O This compound is characterized by the presence of an amino group, a cyclopropyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-n-cyclopropyl-2-phenylacetamide typically involves the reaction of cyclopropylamine with phenylacetic acid derivatives. One common method includes the following steps:
Formation of the Amide Bond: Cyclopropylamine is reacted with phenylacetyl chloride in the presence of a base such as triethylamine to form the amide bond.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-n-cyclopropyl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-n-cyclopropyl-2-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-n-cyclopropyl-2-phenylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Amino-2-phenylacetamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
2-Amino-N-phenylacetamide: Similar structure but without the cyclopropyl group, leading to different chemical and biological properties.
2-Amino-2-cyclopropylacetamide: Lacks the phenyl group, which can influence its overall activity and applications.
Uniqueness: 2-Amino-n-cyclopropyl-2-phenylacetamide is unique due to the presence of both the cyclopropyl and phenyl groups. This combination imparts distinct steric and electronic properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-amino-N-cyclopropyl-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-10(8-4-2-1-3-5-8)11(14)13-9-6-7-9/h1-5,9-10H,6-7,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRKYIIUDYQOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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